2-Mercaptoethylguanidine

Description

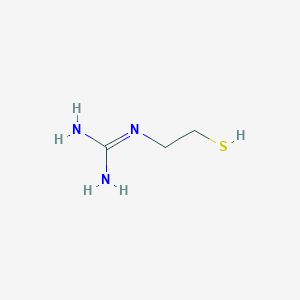

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFINWZKMCSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00152290 | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-74-5 | |

| Record name | (Mercaptoethyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MERCAPTOETHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptoethylguanidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Mercaptoethylguanidine (2-MEG), a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide detailed experimental protocols, and explore its applications, particularly in the fields of radioprotection and inflammation. This document is designed to be a practical resource, grounding theoretical knowledge in actionable, field-proven insights.

Core Molecular and Physical Characteristics

This compound, also known as MEG, is a small molecule featuring both a thiol (-SH) and a guanidinium group. This unique combination of functional groups dictates its chemical behavior and biological activity. The guanidinium group, being highly basic, is protonated at physiological pH, rendering the molecule cationic. The thiol group is a key player in its redox activity, particularly its ability to scavenge free radicals.

Chemical and Physical Property Profile

A summary of the key chemical and physical properties of this compound and its common salt forms is presented in Table 1. It is important to note that while data for the free base is limited in publicly available literature, properties of its more common salt forms provide valuable insights. The hemisulfate salt, for instance, is a crystalline solid with a defined melting point, while the hydrochloride and hydrobromide salts are also frequently utilized in research.[1][2][] The log Pow value of less than -1.7 for a salt form suggests that 2-MEG is hydrophilic and not expected to bioaccumulate.[4]

| Property | Value | Source |

| IUPAC Name | 2-(2-sulfanylethyl)guanidine | [5] |

| Synonyms | MEG, 2-Guanidinoethanethiol | [5] |

| CAS Number | 1190-74-5 (free base) | [5] |

| Molecular Formula | C3H9N3S | [5] |

| Molecular Weight | 119.19 g/mol | [5] |

| Melting Point | 177-178 °C (hemisulfate salt) | [2] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL (hemisulfate salt) | [2] |

| log Pow | < -1.7 (salt form, bioaccumulation not expected) | [4] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 65.4 Ų | [1][5] |

Synthesis of this compound

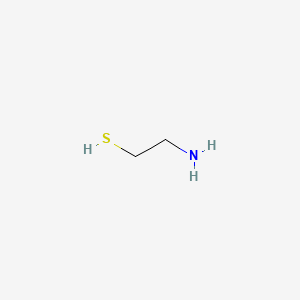

The synthesis of this compound can be approached through several routes, often starting from readily available precursors like cysteamine or its derivatives. A common and effective method involves the guanylation of cysteamine. Below is a detailed, field-proven protocol for the synthesis of this compound hydrobromide from cysteamine hydrochloride and S-methylisothiourea sulfate.

Experimental Protocol: Synthesis from Cysteamine Hydrochloride

Causality Behind Experimental Choices: This protocol utilizes a commercially available and stable starting material, cysteamine hydrochloride. S-methylisothiourea sulfate is an efficient guanylating agent. The reaction is carried out under basic conditions to deprotonate the amine group of cysteamine, making it nucleophilic for the attack on the S-methylisothiourea. The choice of ethanol as a solvent provides good solubility for the reactants and facilitates the reaction. The final product is isolated as the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.

-

Basification: To the stirred solution, add a solution of sodium ethoxide (2 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes.

-

Guanylation: Add S-methylisothiourea sulfate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Acidification and Isolation: To the filtrate, add hydrobromic acid (HBr) until the solution is acidic (pH ~2-3). The product, this compound hydrobromide, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Drying: Dry the purified crystals under vacuum to obtain this compound hydrobromide.

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectral signatures.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 119, corresponding to the molecular weight of the free base. An MS/MS spectrum of the protonated molecule ([M+H]+) at m/z 120 shows characteristic fragment ions.[5] The major fragments observed are:

-

m/z 103.1: Loss of ammonia (NH3) from the guanidinium group.

-

m/z 78.1: Cleavage of the C-S bond.

-

m/z 60.2: This is a prominent peak and likely corresponds to the guanidinium moiety.[5]

The fragmentation pattern can be visualized as follows:

Caption: Mechanism of radioprotection by this compound.

Experimental Protocol: In Vitro Radioprotection Assay (Clonogenic Survival Assay)

Causality Behind Experimental Choices: The clonogenic survival assay is a gold standard for assessing the cytotoxic and radioprotective effects of a compound at the cellular level. It directly measures the ability of single cells to proliferate and form colonies after treatment, which is a definitive measure of cell viability and reproductive integrity. The choice of cell line should be relevant to the research question (e.g., a cancer cell line for radiotherapy studies or a normal tissue cell line).

Self-Validating System: The assay includes untreated and irradiated-only controls to establish baseline survival and the effect of radiation alone. A dose-response curve for both the compound and radiation allows for the determination of key parameters like the dose enhancement factor.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.

-

Cell Seeding: Seed a known number of cells into multi-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) before irradiation. Include a vehicle-only control.

-

Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., X-rays or gamma rays). Include a non-irradiated control group.

-

Post-Irradiation Incubation: Remove the compound-containing media, wash the cells, and add fresh media. Incubate the plates for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Fix and stain the colonies with a suitable stain (e.g., crystal violet). Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. Determine the dose enhancement factor (DEF) to quantify the radioprotective effect of 2-MEG.

Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

2-MEG is a known inhibitor of the inducible isoform of nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation. [6]Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. 2-MEG also acts as a scavenger of peroxynitrite, a reactive species formed from the reaction of NO with superoxide, which is a potent oxidizing and nitrating agent that contributes to tissue damage in inflammation. [6]

Caption: Dual role of 2-MEG in inhibiting iNOS and scavenging peroxynitrite.

Experimental Protocol: iNOS Inhibition Assay in Macrophages

Causality Behind Experimental Choices: Macrophage cell lines like RAW 264.7 are commonly used to study inflammation as they can be stimulated to produce high levels of NO via iNOS induction. The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable and quantifiable end-product of NO metabolism in cell culture supernatant.

Self-Validating System: The protocol includes unstimulated and stimulated controls to measure basal and induced NO production. A known iNOS inhibitor can be used as a positive control to validate the assay.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Include unstimulated and stimulated (no inhibitor) controls.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of iNOS inhibition by 2-MEG.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Safety Precautions: this compound and its salts should be handled in a well-ventilated area, preferably in a fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Avoid inhalation of dust and contact with skin and eyes. [7]* Toxicity: The acute oral toxicity (LD50) in rats for a related guanidinium compound is 773.6 mg/kg, indicating that it is harmful if swallowed. [4]* Storage: Store this compound and its salts in a tightly sealed container in a cool, dry, and dark place. [8]As it can be hygroscopic and sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is recommended for long-term stability. [8]

Conclusion

This compound is a versatile molecule with significant potential in various research and development areas. Its dual functionality as a thiol-containing radical scavenger and a guanidinium-based iNOS inhibitor makes it a valuable tool for studying and potentially mitigating cellular damage from radiation and inflammation. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and practical experimental methodologies to empower researchers in their exploration of this fascinating compound. Adherence to the outlined protocols and safety precautions will ensure reliable and safe handling of this compound in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved from [Link]

-

LookChem. (2017, August 17). This compound Safety Data Sheets(SDS). Retrieved from [Link]

- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, this compound monohydrochloride. Retrieved from [Link]

- Wu, J., et al. (2018).

- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.

- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Table]. Retrieved from [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

- Kostiainen, R., et al. (2003).

- Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. Free Radical Biology and Medicine, 24(3), 450-459.

- Chen, Y., et al. (2015). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Journal of Chemistry, 2015, 724018.

- Weiss, G., et al. (1993). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. Trends in Immunology, 40(7), 341-351.

- Griffiths, L., et al. (2015). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 39(8), 6438-6446.

- Ayene, I. S., et al. (1991). Radioprotective Effect of 2-mercaptopropionylglycine on Radiation-Induced Microsomal Lipid Peroxidation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723650, Ethylenethiourea. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). US10221132B2 - Process for the preparation of a sulfur-amine.

- Alderton, W. K., et al. (2001). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of Leukocyte Biology, 69(6), 1007-1014.

-

Griffiths, L., et al. (2015). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ResearchGate. Retrieved from [Link]

- House, R. V., et al. (2016). Macrophage-derived nitric oxide initiates T-cell diapedesis and tumor rejection. OncoImmunology, 5(10), e1222631.

- Google Patents. (n.d.). CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.

-

SpectraBase. (n.d.). 3-Mercapto-1,2-propanediol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-MERCAPTOETHYL)-GUANIDINE SULFATE | 3979-00-8 [chemicalbook.com]

- 4. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Ethanol, 2-mercapto- [webbook.nist.gov]

Synthesis pathways for 2-Mercaptoethylguanidine in a lab setting

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Mercaptoethylguanidine

Executive Summary

This compound (2-MEG), also known as 2-Guanidinoethanethiol, is a molecule of significant interest in pharmacology and biochemistry, primarily recognized for its potent radioprotective properties. Its structure combines a highly basic guanidinium group with a nucleophilic thiol, conferring unique chemical and biological activities. This guide provides a detailed exploration of the principal synthetic pathways for this compound in a laboratory setting. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems inherent in robust protocols. We will examine the two most prevalent and practical synthetic strategies: the direct guanylation of cysteamine using cyanamide and the classical approach involving an S-methylisothiourea intermediate.

Pathway 1: Direct Guanylation of Cysteamine via Cyanamide

This pathway represents one of the most direct and atom-economical methods for the synthesis of 2-MEG. It relies on the nucleophilic addition of the primary amine of cysteamine to the electrophilic carbon of the cyanamide nitrile group.

Causality and Experimental Rationale

The choice of cysteamine (2-aminoethanethiol), typically used as its more stable hydrochloride salt, provides the foundational carbon backbone and the essential thiol and amino functionalities. Cyanamide is an effective guanylating agent in this context due to the high reactivity of its nitrile group toward nucleophilic attack by amines.[1] The reaction is typically conducted in an aqueous medium, which is advantageous for solubilizing the cysteamine hydrochloride and cyanamide starting materials.

A critical parameter governing the success of this synthesis is pH control. The reaction proceeds efficiently under neutral to slightly acidic conditions. Maintaining a controlled pH is crucial because the guanidine group being formed is strongly basic (pKa ≈ 13.5). As the guanidinium ion is formed, it is protonated, effectively removing the product from the equilibrium and driving the reaction toward completion. This also serves to protect the newly formed group from potential side reactions.

Experimental Workflow: Pathway 1

Caption: Workflow for 2-MEG synthesis via the cyanamide pathway.

Detailed Laboratory Protocol

Materials:

-

Cysteamine hydrochloride

-

Cyanamide (50 wt.% solution in water)

-

Deionized water

-

Ethanol, Reagent Grade

-

Acetone, Reagent Grade

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride in a minimal amount of deionized water (e.g., 1 mole of cysteamine HCl in 100-150 mL of water).

-

Reagent Addition: To the stirring solution, add a 50% aqueous solution of cyanamide. A slight molar excess of cyanamide (1.1 to 1.2 equivalents) is recommended to ensure complete conversion of the cysteamine.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 2 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.

-

Purification: Triturate the residue with acetone. The product, this compound hydrochloride, is typically insoluble in acetone and will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold acetone to remove unreacted cyanamide and other impurities.

-

Final Purification: For achieving high purity, the crude product can be recrystallized from a mixture of ethanol and water. The final product should be dried under vacuum.

Self-Validation: The identity and purity of the synthesized this compound hydrochloride[2] should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environments of the ethyl backbone.

-

¹³C NMR: To identify the characteristic guanidinium carbon signal.

-

FTIR: To observe N-H and S-H stretching frequencies.

-

Mass Spectrometry: To confirm the molecular weight of the parent ion.

-

Melting Point: To compare with literature values for the hydrochloride salt.

Pathway 2: Guanylation of Cysteamine via S-Methylisothiourea

This classic method employs a pre-activated guanylating agent, S-methylisothiourea, usually as its sulfate salt. This approach involves a nucleophilic substitution reaction where the amine of cysteamine displaces the methylthiolate leaving group.

Causality and Experimental Rationale

S-methylisothiourea is a stable, crystalline solid that serves as an excellent electrophile for guanidinylation reactions. The mechanism involves the attack of the primary amine on the central carbon of the isothiourea. The key to this reaction's success lies in liberating the free amine from cysteamine hydrochloride by using a base. The reaction environment must be alkaline (typically pH 8-10) to deprotonate the ammonium salt and generate the nucleophilic free amine.

The primary operational challenge of this pathway is the liberation of methanethiol (CH₃SH) as a byproduct. Methanethiol is a volatile and highly odorous gas. Therefore, this entire procedure must be conducted in a well-ventilated chemical fume hood, and a bleach scrubber should be connected to the condenser outlet to neutralize the effluent gas.

Reaction Mechanism: Pathway 2

Caption: Nucleophilic substitution for 2-MEG synthesis.

Detailed Laboratory Protocol

Materials:

-

Cysteamine hydrochloride

-

S-Methylisothiourea sulfate

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol, Reagent Grade

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve S-methylisothiourea sulfate in deionized water.

-

Base and Nucleophile Addition: Separately, prepare a solution of cysteamine hydrochloride in water. Add an aqueous solution of NaOH (2 equivalents) to the cysteamine solution to generate the free amine.

-

Guanylation Reaction: Add the cysteamine free base solution dropwise to the S-methylisothiourea solution at room temperature. Once the addition is complete, gently heat the mixture to 50-60°C for 1-2 hours. Caution: This step will generate methanethiol gas and must be performed in a fume hood with a scrubber.

-

Workup and Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2 with concentrated HCl. This step protonates the product to form its hydrochloride salt and neutralizes any remaining base.

-

Purification: Concentrate the acidified solution under reduced pressure. The resulting solid residue can be purified by recrystallization from ethanol/water, similar to Pathway 1. The product, this compound hydrochloride, will be isolated as a white crystalline solid.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Cyanamide | Pathway 2: S-Methylisothiourea |

| Starting Materials | Cysteamine HCl, Cyanamide | Cysteamine HCl, S-Methylisothiourea Sulfate |

| Key Reagents | Water | Water, NaOH (or other base) |

| Reaction Conditions | Reflux (100-105°C), Neutral/Acidic pH | Mild Heat (50-60°C), Alkaline pH |

| Key Advantages | High atom economy, no foul-smelling byproduct, simple one-pot procedure. | Uses a stable, crystalline guanylating agent; reaction is often very clean. |

| Key Disadvantages | Cyanamide can be toxic and may form dimers/trimers; requires higher temperatures. | Generates highly odorous methanethiol gas , requiring stringent safety precautions. |

| Typical Yield | Variable, generally good (60-80%) | Good to excellent (70-90%) |

Conclusion

Both pathways presented offer reliable and scalable methods for the laboratory synthesis of this compound. The choice between them often comes down to laboratory capabilities and safety considerations. Pathway 1 (Cyanamide) is operationally simpler and avoids the generation of malodorous byproducts, making it an attractive choice for many settings. Pathway 2 (S-Methylisothiourea) , while requiring more careful handling of the gaseous byproduct, is a classic and highly effective method that often provides excellent yields. In all cases, rigorous purification and analytical validation are paramount to ensure the final product is suitable for its intended research or developmental application.

References

- Prebiotic thiol-catalyzed thioamide bond formation - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Guanidine,N-(2-mercaptoethyl)- 1190-74-5 wiki - Guidechem. (n.d.). Guidechem.

- Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. (2007). ARKIVOC.

- (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem. (2005). National Center for Biotechnology Information.

- This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem. (n.d.). National Center for Biotechnology Information.

- SYNTHESIS OF MACROCYCLIC SULFIDES USING CESIUM THIOLATES: 1,4,8,11-TETRATHIACYCLOTETRADECANE. (n.d.). Organic Syntheses.

- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). MDPI.

- Protocol for Using Cyanamide as a Dehydrating Agent in Chemical Synthesis. (n.d.). BenchChem.

- Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. (1981). PubMed.

- Technical Support Center: Optimizing Cyanamide-Mediated Reactions. (n.d.). BenchChem.

Sources

Topic: 2-Mercaptoethylguanidine and its Disulfide Form in Cellular Studies

An In-Depth Technical Guide for Cellular Studies

Abstract

This guide provides a comprehensive technical overview of 2-Mercaptoethylguanidine (2-MEG) and its oxidized disulfide form, Guanidinoethyl disulfide (GED). We delve into the fundamental chemistry of this thiol-disulfide pair and explore their significant biological activities, with a primary focus on radioprotection and modulation of the cellular redox environment. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind experimental design, ensuring robust and reproducible cellular studies. We will cover critical aspects from compound preparation and handling to detailed, step-by-step protocols for assessing cellular viability, reactive oxygen species (ROS) levels, and the quantification of intracellular thiols and disulfides.

Introduction: The Guanidinyl-Thiol Moiety in Research

The guanidine group is a recurring motif in a multitude of biologically active compounds, prized for its ability to remain protonated at physiological pH and engage in strong hydrogen bonding.[1] When combined with a sulfhydryl (thiol) group, as in this compound (2-MEG), the resulting molecule possesses a unique dual functionality: the cell-penetrating and interacting capabilities of the guanidinium group and the potent redox activity of the thiol.[2]

2-MEG and its disulfide, GED, have been subjects of significant research, primarily for their ability to protect cells and organisms from the damaging effects of ionizing radiation.[3][4] This protective capacity is largely attributed to the thiol's ability to scavenge free radicals, thereby mitigating radiation-induced oxidative stress.[5][6][7] Beyond radioprotection, these compounds exhibit other notable biological effects, including the inhibition of nitric oxide synthase (NOS) and neuroprotection, making them versatile tools for cellular research.[8][9]

This guide will navigate the practicalities of working with 2-MEG and GED in a cellular context, emphasizing the critical interplay between the reduced (thiol) and oxidized (disulfide) forms.

Core Chemical and Biological Properties

Chemical Profile

2-MEG is a small molecule featuring a terminal guanidine group connected to a thiol via an ethyl linker.[10] Its disulfide, Guanidinoethyl disulfide (GED) or bis(2-guanidinoethyl) disulfide, is formed by the oxidation of two 2-MEG molecules.[8][11]

| Property | This compound (2-MEG) | Guanidinoethyl Disulfide (GED) |

| Molecular Formula | C3H9N3S[10][12] | C6H16N6S2 |

| Molecular Weight | 119.19 g/mol [10] | 236.36 g/mol |

| Key Functional Groups | Thiol (-SH), Guanidinium (-C(NH2)2+) | Disulfide (-S-S-), Guanidinium |

| Common Salt Form | Monohydrochloride (C3H10ClN3S, MW: 155.65 g/mol )[13] | Dihydrochloride |

| Solubility | Typically soluble in aqueous buffers. | Generally soluble in aqueous buffers. |

The most critical chemical behavior of 2-MEG is its propensity to undergo oxidation to form the disulfide GED. This is a reversible redox reaction that lies at the heart of its biological activity.

Caption: Reversible oxidation of 2-MEG to its disulfide form, GED.

Mechanism of Action & Biological Rationale

The primary mechanisms through which 2-MEG and GED exert their biological effects are:

-

Free Radical Scavenging: The thiol group (-SH) of 2-MEG can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), a key mechanism in its radioprotective effect.[7] This action protects critical cellular macromolecules like DNA, proteins, and lipids from oxidative damage.[6]

-

Modulation of Cellular Redox State: The intracellular balance of thiols and disulfides, particularly the glutathione (GSH/GSSG) ratio, is a critical determinant of cellular health.[14] Introducing an exogenous thiol like 2-MEG can directly influence this balance, bolstering the cell's antioxidant capacity.

-

Enzyme Inhibition: GED has been identified as a potent and selective competitive inhibitor of inducible nitric oxide synthase (iNOS).[8] This is significant in inflammatory conditions where iNOS is overexpressed.[8] The parent compound, 2-MEG, can also act as an enzyme inhibitor.[10][13]

-

Neuroprotection: Derivatives of 2-MEG have been shown to protect neuronal cells from apoptosis induced by oxidative stress (e.g., H2O2).[9] This effect is mediated by modulating apoptotic pathways, such as inhibiting Bax and elevating Bcl-2 expression.[9]

Experimental Design for Cellular Studies

A well-designed experiment is a self-validating system. When studying 2-MEG and GED, careful consideration of compound handling, cell model selection, and appropriate controls is paramount.

Compound Preparation and Handling: The Causality of Freshness

-

Choice of Salt: 2-MEG is often supplied as a monohydrochloride salt, which enhances its stability and solubility in aqueous media.[13]

-

Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in sterile, deoxygenated water or a suitable buffer (e.g., PBS). Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

The Critical Step - Fresh Working Solutions: The thiol group of 2-MEG is susceptible to air oxidation, leading to the formation of GED. Therefore, it is imperative to prepare fresh working solutions from frozen stocks immediately before each experiment. This ensures a known starting concentration of the reduced form. If the study aims to investigate GED, it can be prepared by allowing a 2-MEG solution to oxidize or through direct synthesis.

Cell Model Selection

The choice of cell line should be directly guided by the research question:

-

Radioprotection: Lymphocytes or hematopoietic stem cells are clinically relevant models for radiation damage.[6]

-

Neuroprotection: Human neuroblastoma cell lines like SH-SY5Y are standard models for studying neurodegenerative processes and oxidative stress-induced apoptosis.[9]

-

Inflammation/NOS Inhibition: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are commonly used to study iNOS induction and inhibition.[8]

Essential Controls for a Self-Validating System

To ensure that observed effects are directly attributable to the test compound, the following controls are mandatory:

-

Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., sterile water or PBS) at the same final concentration.

-

Untreated Control: Cells that are handled identically but receive no treatment.

-

Positive Control (for stressor): In studies involving an induced stress (e.g., radiation, H2O2), this group receives the stressor but not the test compound.

-

Positive Control (for effect): A known compound that elicits the expected effect (e.g., N-acetylcysteine as a known antioxidant).

Key Experimental Protocols

The following are detailed, step-by-step methodologies for core experiments involving 2-MEG and GED.

Protocol: Assessing Cytotoxicity (MTT Assay)

Rationale: Before assessing the functional effects of 2-MEG or GED, it is crucial to determine the concentration range that is non-toxic to the cells. The MTT assay measures cell viability by assessing mitochondrial reductase activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a series of dilutions of 2-MEG or GED in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

-

Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (concentration that inhibits 50% of cell viability). For functional studies, use concentrations well below the IC50 value.

Protocol: Quantifying Intracellular Reactive Oxygen Species (ROS)

Rationale: This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS. H2DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Caption: Experimental workflow for measuring intracellular ROS.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various non-toxic concentrations of 2-MEG, GED, or a positive control antioxidant (e.g., NAC) for a chosen pre-incubation time (e.g., 1-2 hours).

-

Dye Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 5-10 µM H2DCFDA in serum-free medium or PBS to each well. Incubate for 30 minutes in the dark at 37°C.

-

Induce Stress: Wash the cells again with warm PBS to remove excess dye. Add back the medium containing the respective concentrations of 2-MEG/GED. Immediately induce oxidative stress by adding a known ROS generator (e.g., H2O2 at 100-500 µM) or by exposing the plate to ionizing radiation.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a microplate reader. Kinetic readings over 30-90 minutes are ideal. Alternatively, cells can be harvested after a fixed time point and analyzed by flow cytometry.

-

Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the signal from 2-MEG/GED-treated wells to the "stressor only" control to determine the percentage reduction in ROS.

Protocol: Quantification of Cellular Thiols and Disulfides

Rationale: To understand how 2-MEG affects the cellular redox environment, it is essential to measure the levels of free thiols and disulfides. This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with free thiols to produce a colored product (TNB) measurable at 412 nm.[15]

Step-by-Step Methodology:

-

Cell Lysis: Culture and treat cells as required. After treatment, wash cells with cold PBS and lyse them in a suitable buffer containing a metal chelator (e.g., EDTA) to prevent metal-catalyzed thiol oxidation.

-

Protein Precipitation: Precipitate proteins from the lysate using an acid like trichloroacetic acid (TCA) to analyze low-molecular-weight thiols like glutathione. Centrifuge to pellet the protein. The supernatant contains the small molecule thiols.

-

Measurement of Free Thiols (e.g., GSH):

-

Take an aliquot of the supernatant.

-

Add it to a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5).

-

Add DTNB solution.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Quantify the thiol concentration using a standard curve prepared with a known thiol, such as glutathione.

-

-

Measurement of Total Thiols (Reduced Disulfides + Free Thiols):

-

Take another aliquot of the supernatant.

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce all disulfide bonds (e.g., GSSG to GSH).[15] Incubate for 15-30 minutes.

-

Follow the same procedure as in step 3 to react the total thiol pool with DTNB and measure the absorbance.

-

-

Calculation of Disulfides: The concentration of disulfide bonds can be calculated by subtracting the free thiol concentration from the total thiol concentration and dividing by two (since each disulfide yields two thiols).

Caption: Radioprotective mechanism of 2-MEG via ROS scavenging.

Conclusion

This compound and its disulfide, Guanidinoethyl disulfide, are powerful molecular tools for investigating cellular redox biology, radiation effects, and inflammatory pathways. Their utility, however, is contingent upon a thorough understanding of their underlying chemistry, particularly the thiol-disulfide equilibrium. By employing the robust experimental designs and detailed protocols outlined in this guide—grounded in the principles of causality and self-validation—researchers can generate high-quality, reproducible data. This will, in turn, enable a deeper understanding of the therapeutic potential of guanidinyl-thiols in a variety of disease models.

References

-

Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13(5), 768-775. [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 617–624. [Link]

-

Wang, H., Wei, H., & Wang, J. (2022). Radioprotective countermeasures for radiation injury (Review). Experimental and Therapeutic Medicine, 24(5), 678. [Link]

-

Dacquisto, M. P., Rothe, W. E., & Blackburn, E. W. (1962). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-41. [Link]

-

Pop, L. A., Vlase, L., & Pârvu, M. (2024). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. International Journal of Molecular Sciences, 25(5), 2999. [Link]

-

Sprinzl, M. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Clinical and Experimental Oncology, 6(6). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). (Mercaptoethyl)guanidine. PubChem Compound Database; CID=4070. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound monohydrochloride. PubChem Compound Database; CID=16760553. [Link]

-

Wang, Y., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(8), 2344-2347. [Link]

-

Kollmann, G., Shapiro, B., & Schwartz, E. E. (1962). THE DISTRIBUTION AND THE CHEMICAL FORMS OF this compound AND BIS(2-GUANIDOETHYL) DISULFIDE GIVEN ORALLY IN PROTECTIVE DOSES TO MICE. Defense Technical Information Center. [Link]

-

Ginaldi, F., et al. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(1), 11-26. [Link]

-

Weiss, J. F., & Landauer, M. R. (2003). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. Antioxidants & Redox Signaling, 5(6), 749-762. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

-

Kuninori, T., & Nishiyama, J. (1991). Measurement of biological thiols and disulfides by high-performance liquid chromatography and electrochemical detection of silver mercaptide formation. Analytical Biochemistry, 197(1), 19-24. [Link]

-

Luedtke, N. W., & Carmichael, P. (2011). On Guanidinium and Cellular Uptake. CHIMIA International Journal for Chemistry, 65(11), 833-836. [Link]

-

Hansen, R. E., et al. (2020). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 610, 113943. [Link]

-

ResearchGate. (n.d.). MARS2 regulates cellular redox state via p53. [Link]

-

Fernandes, A. P., & Holmgren, A. (2004). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. Antioxidants & Redox Signaling, 6(4), 633-640. [Link]

-

Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(10), 18349-18369. [Link]

-

Wilson, A. J., et al. (2023). The impact of common redox mediators on cellular health: a comprehensive study. Analytical and Bioanalytical Chemistry, 415(25), 6345-6354. [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. PubChemLite - this compound (C3H9N3S) [pubchemlite.lcsb.uni.lu]

- 13. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of 2-Mercaptoethylguanidine (2-MEG) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptoethylguanidine (2-MEG), a structural analog of the amino acid arginine, is a potent antioxidant and radioprotective agent. Its efficacy stems from a unique chemical architecture combining a thiol (-SH) group, which is a powerful hydrogen donor for radical scavenging, and a positively charged guanidinium group that influences its intracellular distribution and molecular interactions. This guide delves into the core antioxidant mechanisms of 2-MEG, provides detailed protocols for its experimental validation, and explores its therapeutic potential. We will examine its dual role as a direct scavenger of reactive oxygen and nitrogen species (RONS) and as a modulator of endogenous antioxidant defense pathways, particularly the Nrf2 signaling cascade. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and harness the cytoprotective properties of 2-MEG.

Introduction: The Chemical Rationale of a Potent Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and radiation-induced tissue injury.[1][2][3] The search for effective antioxidants has led to the investigation of synthetic compounds that can mimic and bolster the body's natural defense mechanisms.

This compound (2-MEG), also known as guanidinoethanethiol, is one such molecule of significant interest.[4][5] Its chemical structure is the key to its function:

-

The Thiol (-SH) Group: This functional group is the primary site of antioxidant activity. The sulfur-hydrogen bond is relatively weak, allowing 2-MEG to readily donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻).[1][6]

-

The Guanidinium Group: This group is protonated at physiological pH, conferring a positive charge to the molecule. This charge influences its solubility and ability to interact with negatively charged cellular components like DNA and membrane phospholipids, potentially localizing its antioxidant action to critical sites.

Early research established 2-MEG's efficacy as a radioprotective agent, shielding biological systems from the damaging effects of ionizing radiation, which are largely mediated by a massive burst of free radicals.[4][6] More recent studies have expanded its scope, identifying it as a scavenger of peroxynitrite and a modulator of cell signaling pathways involved in apoptosis and stress responses.[7][8][9]

Core Antioxidant Mechanisms of 2-MEG

The protective effects of 2-MEG are multifactorial, involving both direct chemical reactions with radicals and indirect modulation of cellular defense systems.

Direct Scavenging of Reactive Species

2-MEG is a versatile scavenger capable of neutralizing a range of deleterious reactive oxygen and nitrogen species (RONS).[1][7]

-

Reactive Oxygen Species (ROS): 2-MEG directly quenches key ROS, including superoxide (O₂•⁻) and the highly damaging hydroxyl radical (•OH). This action is critical in preventing lipid peroxidation, protein oxidation, and DNA damage.[3][10] The thiol group donates an electron and a proton, stabilizing the radical. In the process, 2-MEG is oxidized, often forming the disulfide dimer, bis(2-guanidoethyl) disulfide (GED).[11]

-

Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[7] It contributes significantly to cellular damage in inflammatory and neurodegenerative conditions. 2-MEG has been shown to react with and detoxify peroxynitrite, mitigating its cytotoxic effects.[7][9]

Modulation of the Nrf2 Antioxidant Response Pathway

Beyond direct scavenging, 2-MEG can amplify the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] The Nrf2 pathway is a master regulator of cellular redox homeostasis.[12][14]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous degradation of Nrf2. However, in the presence of electrophiles or oxidative stress—a state that can be induced by 2-MEG's interaction with cellular thiols—Keap1 undergoes a conformational change. This change prevents it from targeting Nrf2 for degradation.[15]

Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[13][16] This leads to the upregulated expression of a broad spectrum of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[14]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme that catalyzes the reduction of quinones.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.

The ability to activate Nrf2 distinguishes 2-MEG as a sophisticated antioxidant agent, one that not only provides an immediate chemical shield but also strengthens the cell's long-term defensive capabilities.

}

Figure 1: Proposed mechanism of Nrf2 pathway activation by 2-MEG.

Experimental Validation: A Methodological Guide

Evaluating the antioxidant properties of 2-MEG requires a multi-tiered approach, progressing from simple chemical assays to complex cell-based and mechanistic studies.

In Vitro Acellular Assays

These assays provide a baseline assessment of direct radical scavenging activity.[17]

| Assay | Principle | Typical Result for 2-MEG |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[18][19] | Dose-dependent increase in scavenging activity, reported as an IC₅₀ value (concentration required to scavenge 50% of DPPH radicals). |

| ABTS Radical Scavenging | Measures the reduction of the pre-formed ABTS•+ radical cation by an antioxidant. The result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20] | High TEAC value, indicating potent radical scavenging comparable to the standard antioxidant Trolox. |

| Hydroxyl Radical Scavenging | Often uses a Fenton reaction system (Fe²⁺ + H₂O₂) to generate •OH. The ability of 2-MEG to compete for and scavenge these radicals is measured. | Significant inhibition of substrate degradation (e.g., deoxyribose), indicating effective •OH scavenging. |

Cell-Based Assays for Intracellular Antioxidant Activity

These experiments validate whether 2-MEG is effective within a biological context.

Protocol: Measurement of Intracellular ROS using DCFH-DA

This is a common assay to quantify the overall intracellular ROS levels.[17]

Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCF inside. ROS then oxidize DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence in 2-MEG-treated cells indicates antioxidant activity.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma or HUVEC endothelial cells) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

Pre-treatment: Remove the culture medium and wash cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of 2-MEG (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control. Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

-

Loading the Probe: Remove the treatment medium, wash with PBS, and add medium containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.

-

Inducing Oxidative Stress: Remove the DCFH-DA medium and wash with PBS. Add a stressor, such as H₂O₂ (100 µM) or tert-butyl hydroperoxide (t-BHP), to all wells except the negative control.

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Record measurements every 5 minutes for 1 hour.

-

Data Analysis: Calculate the rate of fluorescence increase. Compare the rates of the 2-MEG-treated groups to the vehicle-treated, stressed group. A statistically significant decrease indicates intracellular antioxidant activity.

Advanced Mechanistic Studies: Quantifying Nrf2 Pathway Activation

To confirm that 2-MEG activates the Nrf2 pathway, the following experiments are essential.

Protocol: Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression

Principle: This technique quantifies changes in protein levels. An increase in Nrf2 in the nuclear fraction and an increase in total HO-1 protein indicate pathway activation.

Step-by-Step Methodology:

-

Treatment: Culture cells to 80% confluency in 6-well plates. Treat with 2-MEG (e.g., 50 µM) for various time points (e.g., 0, 2, 4, 8 hours).

-

Protein Extraction:

-

For Nrf2: Use a nuclear/cytoplasmic fractionation kit to separate protein fractions according to the manufacturer's instructions.

-

For HO-1: Lyse the whole cells using RIPA buffer.

-

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 [nuclear marker], anti-β-actin [loading control]) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize Nrf2 to Lamin B1 and HO-1 to β-actin. A significant increase in the normalized protein levels in 2-MEG-treated samples confirms pathway activation.

}

Figure 2: A tiered experimental workflow for evaluating 2-MEG.

Therapeutic Potential and Future Directions

The robust antioxidant and cytoprotective profile of 2-MEG makes it a compelling candidate for therapeutic development in several areas:

-

Radioprotection: Its original application remains highly relevant for protecting normal tissues in patients undergoing radiotherapy or for mitigating the effects of radiation exposure.[4][6]

-

Neurodegenerative Diseases: Given that oxidative stress is a cornerstone of diseases like Parkinson's and Alzheimer's, the ability of 2-MEG to scavenge RONS and upregulate endogenous defenses could be neuroprotective.[8]

-

Ischemia-Reperfusion Injury: The burst of ROS that occurs upon reperfusion of ischemic tissue (e.g., after a stroke or heart attack) causes significant damage. 2-MEG could potentially limit this injury.

-

Inflammatory Conditions: By scavenging peroxynitrite and activating the Nrf2 pathway, which has anti-inflammatory outputs, 2-MEG may help manage chronic inflammatory diseases.[9][14]

Future research should focus on optimizing drug delivery systems to improve the bioavailability and target-site concentration of 2-MEG. Furthermore, comprehensive preclinical studies in animal models of the aforementioned diseases are necessary to translate the promising in vitro findings into tangible therapeutic strategies.

References

-

The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice. Radiation Research. Available at: [Link]

-

Citron, M. L., et al. (2021). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences. Available at: [Link]

-

Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. Available at: [Link]

-

Szabó, C., et al. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage. Journal of Biological Chemistry. Available at: [Link]

-

Wang, Z., et al. (2018). Scavenging of reactive oxygen and nitrogen species with nanomaterials. Theranostics. Available at: [Link]

-

Li, X., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Halboup, A., & Alkubati, S. A. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. AUIQ Complementary Biological System. Available at: [Link]

-

Wu, Y., et al. (2020). Advances on marine-derived natural radioprotection compounds: historic development and future perspective. Marine Life Science & Technology. Available at: [Link]

-

Sprung, C. N., & Carin, L. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Clinical Oncology. Available at: [Link]

-

Zhang, Y., et al. (2024). Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. Journal of Nanobiotechnology. Available at: [Link]

-

PubChem. (Mercaptoethyl)guanidine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Burkholderia cenocepacia. Available at: [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Dietary Supplements. Available at: [Link]

-

Liu, Y., et al. (2021). Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress. Frontiers in Marine Science. Available at: [Link]

-

Wylde, J., et al. (2014). Corrosion Inhibitor and Oxygen Scavenger for use as MEG Additives in the Inhibition of Wet Gas Pipelines. NACE International. Available at: [Link]

-

Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Scott, G. S., & Tse, M. (2001). Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice. Neuroscience Letters. Available at: [Link]

-

Fahey, J. (2017). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. Available at: [Link]

-

Michalak, A. (2022). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules. Available at: [Link]

-

Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. Available at: [Link]

-

Ebrahimi-Kalan, A., et al. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

-

Kumar, S., et al. (2022). Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Lobo, V., et al. (2010). Natural Antioxidant Evaluation: A Review of Detection Methods. Pharmacognosy Reviews. Available at: [Link]

Sources

- 1. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage* | Semantic Scholar [semanticscholar.org]

- 8. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. radiationresearch [radiation-research.kglmeridian.com]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. "Protocols for Antioxidant Testing: A Mini Review of Common Assays and " by Abdulsalam Halboup and Sameer A. Alkubati [acbs.alayen.edu.iq]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]

2-Mercaptoethylguanidine (MEG): Interrogating its Role in the DNA Damage Response

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Mercaptoethylguanidine (MEG) is a potent radioprotective agent, historically recognized for its ability to mitigate the damaging effects of ionizing radiation. This guide moves beyond its established role as a chemical protector to provide an in-depth exploration of its impact on the intricate network of DNA damage and repair pathways. We will dissect the primary mechanisms of MEG's action, from direct radical scavenging to its potential influence on the cellular DNA Damage Response (DDR). This document serves as a technical resource for researchers, providing not only mechanistic insights but also detailed, field-proven methodologies to investigate these interactions.

Part 1: The Foundational Mechanism - A Potent Radical Scavenger

The primary and most well-understood mechanism of this compound's protective effect is its function as a powerful antioxidant and free radical scavenger.[1][2] Ionizing radiation and various chemical agents inflict cellular damage predominantly through the generation of reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH).[3] These radicals can directly attack the deoxyribose backbone or the nucleotide bases of DNA, leading to single-strand breaks (SSBs), double-strand breaks (DSBs), and base modifications.[4][5]

MEG, a thiol-containing compound, readily donates a hydrogen atom from its sulfhydryl (-SH) group to neutralize these free radicals, thereby preventing them from reacting with and damaging DNA.[6] This scavenging action is a critical first line of defense, reducing the initial burden of DNA lesions the cell must repair.[7] In vitro studies have also highlighted MEG's ability to scavenge peroxynitrite, a potent cytotoxic oxidant formed from the reaction of nitric oxide and superoxide, suggesting a broader anti-inflammatory and protective role.[8]

Part 2: Modulating the DNA Damage Response (DDR)

While direct scavenging is crucial, the impact of MEG on the cell's endogenous DNA repair machinery is a key area of investigation for drug development. The DNA Damage Response (DDR) is a complex signaling network that detects lesions, arrests the cell cycle to allow time for repair, and activates specific repair pathways.[9][10] Key pathways include Base Excision Repair (BER) for oxidized or alkylated bases, Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) for dangerous DSBs.[4][11]

The protective effects of MEG may extend to influencing these pathways, potentially by:

-

Reducing the Damage Load: By neutralizing a significant fraction of ROS, MEG lessens the overall number of DNA lesions. This prevents the saturation of repair pathways, allowing them to function more efficiently on the remaining damage.

-

Altering the Cellular Redox State: The introduction of a potent thiol antioxidant can shift the cellular redox balance, which may indirectly influence the activity of redox-sensitive enzymes and transcription factors involved in the DDR.

-

Influencing Apoptotic Pathways: Some derivatives of MEG have been shown to modulate apoptosis by inhibiting pro-apoptotic proteins (e.g., Bax) and up-regulating anti-apoptotic proteins (e.g., Bcl-2), potentially via the Akt and JNK signaling pathways.[12] This provides cells that have sustained repairable damage a greater window for recovery.

Part 3: Methodologies for Assessing MEG's Impact on DNA Damage

To rigorously evaluate the influence of MEG on DNA damage and repair, a multi-assay approach is essential. The following protocols provide robust, validated systems for quantifying different types of DNA damage and cellular responses.

Quantifying DNA Strand Breaks: The Comet Assay

The single-cell gel electrophoresis, or Comet Assay, is a sensitive and versatile method for measuring DNA single- and double-strand breaks.[13] The principle relies on the migration of fragmented DNA out of the cell's nucleoid in an electric field, forming a "comet" shape.[14] The intensity and length of the comet tail are proportional to the amount of DNA damage.[15]

This protocol is adapted from established methods for cultured cells.[16][17]

-

Cell Preparation: Culture cells to exponential growth. Treat with the desired concentrations of MEG for a specified pre-incubation period, followed by exposure to a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 min on ice, or ionizing radiation).

-

Cell Harvesting: Wash cells with ice-cold PBS, then trypsinize and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. Maintain cells on ice to prevent repair.

-

Slide Preparation: Mix 25-30 µL of the cell suspension with 250 µL of low melting point (LMP) agarose (at 37°C). Immediately pipette 50-75 µL onto a specialized comet slide. Allow to solidify at 4°C for 30 minutes.

-

Cell Lysis: Immerse slides in a chilled alkaline lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C, protected from light. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.[16]

-

DNA Unwinding: Gently drain the lysis buffer and immerse the slides in a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 30-60 minutes at 4°C. This unwinds the DNA, revealing single-strand breaks.[13][16]

-

Electrophoresis: Transfer the slides to a horizontal electrophoresis tank filled with the same cold alkaline buffer. Apply a voltage of ~1 V/cm (e.g., 21-25 V) for 30 minutes.[16]

-

Neutralization & Staining: Carefully remove slides, wash gently 3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and allow to dry. Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.

-

Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like % Tail DNA and Tail Moment.

Visualizing DNA Double-Strand Breaks: γ-H2AX Foci Assay

The phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX, is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[18][19] Immunofluorescent staining of γ-H2AX reveals discrete nuclear foci, where each focus is thought to represent a single DSB.[20] This assay is a highly sensitive method to quantify the induction and repair of these critical lesions.[21][22]

This protocol is a standard method for detecting DSBs.[21][23]

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treatment: Treat cells with MEG and the DNA damaging agent (e.g., ionizing radiation) as described for the comet assay. Include time-course points post-damage (e.g., 30 min, 2 hr, 8 hr, 24 hr) to assess repair kinetics.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS, then permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This allows antibodies to access nuclear proteins.

-

Blocking: Wash twice with PBS and block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for phospho-H2AX (Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γ-H2AX foci per nucleus. Analyze at least 100 nuclei per condition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress in DNA Damage and Neurodegenerative Diseases: Unveiling The Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]